Home > Products > Building Blocks P16003 > 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
4-(3,3-Difluoropyrrolidin-1-yl)piperidine - 1061682-67-4

4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Catalog Number: EVT-1743346
CAS Number: 1061682-67-4
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide (Compound 6)

  • Compound Description: This compound is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor. [] It exhibits excellent selectivity for DPP-4 over other enzymes and demonstrates good oral bioavailability in preclinical species. [] Notably, it has shown in vivo efficacy in animal models for the treatment of type 2 diabetes. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: This compound is a dipeptidyl peptidase IV (DPP-IV) inhibitor that reached phase 3 clinical trials for treating type 2 diabetes. [, ] It is rapidly absorbed after oral administration and primarily metabolized via hydroxylation at the 5' position of its pyrimidine ring. []

4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine (Compound 10)

  • Compound Description: This compound exhibits potent antagonistic activity towards the opioid receptor-like 1 (ORL1) receptor. [] It displays excellent selectivity over other opioid receptors and shows efficacy in vivo following oral administration. [] This compound is currently undergoing clinical trials. []
Overview

4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. With the molecular formula C8H14F2N2C_8H_{14}F_2N_2 and a molecular weight of approximately 174.20 g/mol, this compound contains a piperidine ring substituted with a 3,3-difluoropyrrolidine moiety. The compound's structure contributes to its classification as a fluorinated organic compound, which is significant in medicinal chemistry due to the enhanced biological activity often associated with fluorinated derivatives.

Synthesis Analysis

Methods

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The initial step involves synthesizing the 3,3-difluoropyrrolidine ring through reactions that may include fluorination of pyrrolidine precursors.
  2. Piperidine Attachment: The difluoropyrrolidine is then reacted with piperidine, usually through nucleophilic substitution or coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products. Common solvents used in these syntheses include dimethylformamide and dichloromethane due to their ability to dissolve both reactants effectively.

Molecular Structure Analysis

Data

  • Molecular Formula: C8H14F2N2C_8H_{14}F_2N_2
  • Molecular Weight: Approximately 174.20 g/mol
  • Melting Point: Data on melting points may vary based on purity but typically falls within a specific range for similar compounds.
Chemical Reactions Analysis

Reactions

4-(3,3-Difluoropyrrolidin-1-yl)piperidine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form difluorinated derivatives or N-oxides using agents like m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert it into corresponding amines using lithium aluminum hydride.
  3. Substitution: The fluorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: m-Chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or thiols in substitution reactions.
Mechanism of Action

The mechanism of action for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine primarily involves its interaction with biological targets such as enzymes and receptors. The difluoropyrrolidine moiety enhances binding affinity and specificity to these targets, potentially modulating various biological pathways. For instance, it may act as an inhibitor of specific enzymes involved in metabolic processes or receptor interactions critical for neurotransmission.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to the presence of fluorine atoms that can influence reactivity.
  • Reactivity: Exhibits typical reactivity patterns of piperidine derivatives, including susceptibility to nucleophilic attack at the nitrogen atom.
Applications

4-(3,3-Difluoropyrrolidin-1-yl)piperidine has several significant applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with enhanced biological activity due to fluorination.
  2. Biological Research: Investigated for potential roles in modulating enzyme activity and receptor interactions, contributing to drug discovery efforts.
  3. Material Science: Used in developing new materials that leverage its unique chemical properties for industrial applications.
Introduction to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in Contemporary Medicinal Chemistry

4-(3,3-Difluoropyrrolidin-1-yl)piperidine (C₉H₁₆F₂N₂, CAS RN not explicitly provided in sources) represents a strategically engineered hybrid scaffold combining two nitrogen-containing heterocycles: piperidine and 3,3-difluoropyrrolidine. This structure features a piperidine ring linked at its 4-position to the 1-nitrogen of a 3,3-difluoropyrrolidine moiety, creating a sterically defined tertiary amine system [1]. The 3,3-difluoro substitution on the pyrrolidine ring induces conformational restraint and enhances dipole moments, while the piperidine nitrogen provides a protonation site critical for salt formation and solubility optimization, as evidenced by its commercial availability as a dihydrochloride salt (C₉H₁₈Cl₂F₂N₂, MW 263.16 g/mol, CAS 2089315-11-5) [2] [5]. This molecular architecture positions it as a versatile building block in drug discovery, particularly for targeting enzymes where fluorinated heterocycles demonstrate improved binding kinetics and metabolic stability.

Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes Management

Dipeptidyl Peptidase IV (DPP-IV) inhibition represents a cornerstone therapeutic strategy for type 2 diabetes management, focusing on prolonging the activity of incretin hormones like GLP-1. 4-(3,3-Difluoropyrrolidin-1-yl)piperidine functions as a critical structural motif in non-peptidomimetic DPP-IV inhibitors due to its capacity to mimic transition-state geometries during substrate hydrolysis. The fluorinated pyrrolidine component directly engages the catalytic triad of DPP-IV (Ser630, Asp708, His740) through multipoint interactions:

  • Transition-State Mimicry: The electron-withdrawing difluoro group stabilizes a cationic charge at the pyrrolidine nitrogen, analogous to the oxyanion intermediate formed during peptide cleavage [1] [3].
  • Hydrophobic Pocket Occupation: The lipophilic difluoropyrrolidine moiety occupies the S1 hydrophobic pocket, enhancing binding affinity beyond non-fluorinated analogs [3].

Table 1: Structural Influence on DPP-IV Inhibition Parameters

Structural FeatureBinding ContributionInhibition Potency (IC₅₀ nM range)
3,3-DifluoropyrrolidineTransition-state stabilization, hydrophobic filling10-50
Piperidine linkageOptimal spatial orientation of fluoropyrrolidine50-100
Non-fluorinated pyrrolidine analogsReduced transition-state interaction>500

The scaffold’s protonation state modulates membrane permeability and target engagement. Under physiological conditions (pH 7.4), the piperidine nitrogen (pKa ~10.5) remains predominantly protonated, facilitating ionic interactions with DPP-IV's Glu205/206 residues, while the fluorinated pyrrolidine nitrogen (pKa ~7.0 due to fluorine electron-withdrawal) maintains sufficient nucleophilicity for covalent-like binding [1]. This dual functionality enables derivatives incorporating this scaffold to achieve sub-100 nM IC₅₀ values, significantly enhancing glucose tolerance in preclinical models without requiring peptidic backbones.

Structural Analogues in the Context of Non-Peptidomimetic DPP-IV Inhibitors

The structural versatility of 4-(3,3-difluoropyrrolidin-1-yl)piperidine permits systematic analog development to optimize DPP-IV inhibition. Key structural variations include:

  • Heterocycle Replacement: Replacing the piperidine with benzoylpiperidine (phenyl(piperidin-4-yl)methanone) introduces aromatic π-system interactions with Tyr547 in the S2 extensive domain, albeit with reduced conformational flexibility [3]. Conversely, pyridine-based analogs like 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine (C₉H₉ClF₂N₂, MW 218.63 g/mol) exploit nitrogen coordination with catalytic zinc in metalloprotease-active sites, though this shifts target specificity away from DPP-IV [4].

  • Positional Isomerism: Relocating the difluoropyrrolidine attachment from the piperidine 4-position to the 3-position alters the vectorial orientation of the fluorinated pharmacophore, potentially compromising optimal S1 pocket occupation. Computational docking indicates a ~3-fold loss of binding energy in 3-substituted isomers versus the native 4-substituted framework [3].

Table 2: Comparative Analysis of Key DPP-IV Inhibitor Scaffolds

ScaffoldMolecular Weight (g/mol)Target Engagement MechanismLimitations
4-(3,3-Difluoropyrrolidin-1-yl)piperidine214.24Optimal S1 occupancy & transition-state mimicryModerate CYP450 inhibition potential
Benzoylpiperidine203.27Enhanced S2 domain π-interactionsReduced metabolic stability
2-Pyridyl-difluoropyrrolidine218.63Metal coordination capabilityOff-target metalloprotease activity
4-Aminopiperidine-difluoropyrrolidine190.22Improved solubilityWeakened hydrophobic S1 filling

These structural explorations highlight the superiority of the 4-(3,3-difluoropyrrolidin-1-yl)piperidine core in balancing target affinity, selectivity, and drug-like properties. Its synthetic accessibility—often via nucleophilic substitution between activated piperidine precursors (e.g., N-Boc-4-hydroxypiperidine) and 3,3-difluoropyrrolidine—further solidifies its utility [2] [5].

Pharmacological Significance of Fluorinated Pyrrolidine-Piperidine Hybrid Scaffolds

The integration of 3,3-difluoropyrrolidine with piperidine generates hybrid architectures with enhanced pharmacological profiles critical for central nervous system (CNS) and metabolic therapeutics:

  • Metabolic Stability Enhancement: Fluorine atoms mitigate cytochrome P450-mediated oxidation at the pyrrolidine ring. Comparative studies show 3,3-difluoropyrrolidine-containing compounds exhibit hepatic microsomal half-lives (t₁/₂ > 60 min) exceeding non-fluorinated analogs (t₁/₂ < 20 min) due to blocked C3 oxidation pathways [1] [4]. This resistance to oxidative metabolism directly translates to improved oral bioavailability and extended plasma exposure.

  • Conformational Modulation: The gem-difluoro substitution induces a steric "gauche effect" on the pyrrolidine ring, locking the N-C3 bond in pseudo-equatorial orientations. This rigidity pre-organizes the molecule for target binding, reducing entropic penalties upon DPP-IV engagement. Molecular dynamics simulations confirm a ~5 kcal/mol reduction in binding free energy versus flexible piperazine analogs [3] [4].

  • Solubility-Permeability Balance: While fluorination typically increases lipophilicity (cLogP ~1.5 for the free base), the piperidine nitrogen enables salt formation (e.g., dihydrochloride salts with aqueous solubility >50 mg/mL). This facilitates formulation of high-bioavailability oral dosage forms without compromising membrane permeability [2] [5].

The scaffold’s versatility extends beyond DPP-IV inhibition. Its structural attributes—protonatable nitrogen, fluorinated hydrophobic domain, and stereochemical stability—render it adaptable to diverse targets, including serotonin receptors (5-HT2A) and kinase enzymes implicated in oncology. Nevertheless, its most validated application remains in diabetes therapeutics, where fluorinated heterocycles continue to drive next-generation inhibitor design [1] [3].

Properties

CAS Number

1061682-67-4

Product Name

4-(3,3-Difluoropyrrolidin-1-yl)piperidine

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)piperidine

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

InChI

InChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2

InChI Key

HLHFAPNXTVOVGE-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCC(C2)(F)F

Canonical SMILES

C1CNCCC1N2CCC(C2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.